(1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on new pyridine derivatives, such as those involving the synthesis of compounds with structural similarities to the specified chemical, has shown variable and modest antimicrobial activity against bacteria and fungi. These studies are critical for developing new antimicrobial agents with potential applications in treating infections resistant to existing antibiotics (Patel, Agravat, & Shaikh, 2011).
Biological Activity of Triazole Analogues
Triazole analogues of piperazine, including compounds structurally related to the specified chemical, have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Some of these compounds have shown significant inhibition of bacterial growth, highlighting their potential as novel therapeutic agents (Nagaraj, Srinivas, & Rao, 2018).
Facile Synthesis of Novel Compounds
The facile synthesis of novel compounds, including those with fused pyridazinone skeletons, has been reported. These compounds are of interest due to their potential applications in medicinal chemistry and drug development (Koza et al., 2013).
Crystal and Molecular Structure Analysis
Detailed structural analysis of compounds with similarities to the specified chemical has been conducted, providing insights into their molecular arrangements and potential interactions. This research is fundamental for understanding the properties of new chemical entities and their potential applications in various scientific fields (Lakshminarayana et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit tyrosine kinases, especially met kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis.
Biochemical Pathways
Given its potential role as a tyrosine kinase inhibitor, it can be inferred that it might affect pathways involving the activation of proteins by these kinases . These could include pathways related to cell growth, differentiation, metabolism, and apoptosis.
Result of Action
As a potential tyrosine kinase inhibitor, it could lead to a disruption in the activation of proteins involved in various cellular functions . This could result in effects such as inhibition of cell growth, induction of apoptosis, or alteration in cellular metabolism.
Safety and Hazards
Future Directions
Piperidine derivatives are a major focus of research in medicinal chemistry due to their presence in many pharmaceutical compounds . Future research could involve the synthesis of new piperidine derivatives, the investigation of their biological activity, and the development of safer and more efficient methods for their production .
Properties
IUPAC Name |
[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-25-13-15-27(16-14-25)22(28)18-9-11-26(12-10-18)21-8-7-20(23-24-21)17-3-5-19(29-2)6-4-17/h3-8,18H,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHXFCMJCKVLRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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